Cas no 1630985-35-1 (tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate)

Tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a piperazine-1-carbonyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug development. The Boc group enhances stability and facilitates selective deprotection under mild conditions, while the piperazine moiety offers a reactive site for further derivatization. Its well-defined structure makes it valuable for constructing complex molecules, such as protease inhibitors or receptor ligands. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate structure
1630985-35-1 structure
商品名:tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
CAS番号:1630985-35-1
MF:C15H27N3O3
メガワット:297.39318394661
MDL:MFCD34551392
CID:5619242
PubChem ID:52493549

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1630985-35-1
    • tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
    • EN300-28328743
    • 1-Piperidinecarboxylic acid, 2-(1-piperazinylcarbonyl)-, 1,1-dimethylethyl ester, (2S)-
    • MDL: MFCD34551392
    • インチ: 1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m0/s1
    • InChIKey: ZLHYIUKQLRZKRV-LBPRGKRZSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCCC[C@H]1C(N1CCNCC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 297.20524173g/mol
  • どういたいしつりょう: 297.20524173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 61.9Ų

じっけんとくせい

  • 密度みつど: 1.119±0.06 g/cm3(Predicted)
  • ふってん: 447.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): 8.46±0.10(Predicted)

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28328743-1.0g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95.0%
1.0g
$499.0 2025-03-19
Enamine
EN300-28328743-0.1g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95.0%
0.1g
$140.0 2025-03-19
Enamine
EN300-28328743-0.5g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95.0%
0.5g
$374.0 2025-03-19
Aaron
AR02811Y-250mg
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95%
250mg
$300.00 2025-02-15
Enamine
EN300-28328743-10g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95%
10g
$2146.0 2023-09-07
1PlusChem
1P0280TM-5g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95%
5g
$1852.00 2024-06-19
Enamine
EN300-28328743-5g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95%
5g
$1448.0 2023-09-07
1PlusChem
1P0280TM-250mg
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95%
250mg
$300.00 2024-06-19
Aaron
AR02811Y-100mg
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95%
100mg
$218.00 2025-02-15
Enamine
EN300-28328743-0.25g
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
1630985-35-1 95.0%
0.25g
$200.0 2025-03-19

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate 関連文献

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylateに関する追加情報

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 1630985-35-1, known as tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The tert-butyl group, combined with the piperazine and piperidine moieties, creates a complex yet versatile structure that offers opportunities for further research and development.

Recent studies have highlighted the importance of stereochemistry in drug design, and the (2S) configuration in this compound plays a crucial role in its biological activity. The piperazine ring, a six-membered azacycle, is a common structural motif in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. Similarly, the piperidine ring contributes to the molecule's flexibility and stability, making it an attractive candidate for various applications.

One of the most promising aspects of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is its potential as a precursor or intermediate in the synthesis of bioactive compounds. Researchers have explored its role in constructing complex molecules with therapeutic potential, particularly in the areas of neuroscience and oncology. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in neurodegenerative diseases.

Moreover, advancements in synthetic methodologies have enabled more efficient routes to prepare this compound. Techniques such as asymmetric catalysis and microwave-assisted synthesis have been employed to optimize its production, ensuring higher yields and better stereocontrol. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.

In terms of pharmacokinetics, studies have indicated that tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate exhibits favorable absorption profiles, making it a suitable candidate for oral administration. Its bioavailability and metabolic stability are critical factors that contribute to its potential as a lead compound in preclinical studies.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with various biological targets, providing insights into its mechanism of action. These findings are essential for guiding further optimization efforts aimed at improving its efficacy and selectivity.

In conclusion, tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate stands out as a valuable molecule in contemporary chemical research. Its unique structure, combined with recent advancements in synthesis and application, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry.

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